2H-1-Benzopyran-3-carboximidamide-N-hydroxy-
Description
Properties
CAS No. |
84748-20-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N'-hydroxy-2H-chromene-3-carboximidamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(12-13)8-5-7-3-1-2-4-9(7)14-6-8/h1-5,13H,6H2,(H2,11,12) |
InChI Key |
QKPLWEBVHQGZKF-UHFFFAOYSA-N |
SMILES |
C1C(=CC2=CC=CC=C2O1)C(=NO)N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C(=N/O)/N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=NO)N |
Other CAS No. |
84748-20-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
2H-1-Benzopyran-3-carboximidamide-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2H-1-Benzopyran-3-carboximidamide-N-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel materials and as a building block for complex organic molecules.
Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.
Medicine: It plays a role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is employed in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 2H-1-Benzopyran-3-carboximidamide-N-hydroxy-:
Key Findings and Implications
Core Structure Impact :
- The benzopyran core in the target compound provides aromaticity and planar rigidity, which may enhance binding to biological targets compared to aliphatic (e.g., N'-hydroxy-3,3-dimethylbutanimidamide) or simple benzene derivatives (e.g., N'-hydroxy-3,4,5-trimethoxybenzene-1-carboximidamide) .
- Substitutions on the benzene ring (e.g., trimethoxy groups) in the trimethoxybenzene derivative could increase electron density, altering reactivity in electrophilic substitutions compared to the benzopyran-based compound .
Functional Group Differences: N-hydroxyimidamide vs. Carboxamide: The N-hydroxyimidamide group in the target compound may exhibit stronger hydrogen-bonding capacity and metal-chelating properties compared to the carboxamide group in 2H-1-Benzopyran-3-carboxamide,N-(aminocarbonyl)-7-(diethylamino)-2-oxo . This could influence pharmacokinetics or catalytic activity. Thione vs. Carboximidamide: 2H-1-Benzopyran-2-thione replaces the carboximidamide with a thione group, which may confer distinct coordination chemistry (e.g., binding to transition metals) .
Supplier and Application Trends: All compared compounds are commercially available, suggesting their utility in diverse research areas.
Biological Activity
2H-1-Benzopyran-3-carboximidamide-N-hydroxy- (CAS Number: 84748-20-9) is a compound characterized by its unique functional groups, which contribute to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, synthesis pathways, and potential therapeutic applications.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- IUPAC Name : N'-hydroxy-2H-chromene-3-carboximidamide
- Structure : The compound features a benzopyran core with a carboximidamide and hydroxyl group, enhancing its reactivity and biological interactions.
The biological activity of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- primarily involves its interaction with specific molecular targets. It modulates the activity of proteins and enzymes, influencing various cellular processes and biochemical pathways. The compound's mechanism can be summarized as follows:
- Target Interaction : Binding to specific proteins or enzymes.
- Pathway Modulation : Altering cellular signaling pathways leading to therapeutic effects.
Biological Activities
Research indicates that 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- exhibits several notable biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various chromene derivatives, including 2H-1-Benzopyran-3-carboximidamide-N-hydroxy-. The compound demonstrated significant antibacterial and antifungal activities against multiple strains:
| Compound | Antimicrobial Activity (MIC, μg/mL) |
|---|---|
| 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- | 16 (against Staphylococcus aureus) |
| Other derivatives | Range from 8 to 32 (various strains) |
Anticancer Properties
The compound has shown potential in cancer research. Its structural similarity to other benzopyran derivatives suggests it may inhibit cancer cell proliferation. Studies have indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Inhibition Rates : Up to 70% at certain concentrations.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of the compound have yielded promising results:
- In Vitro Studies : Reduction in pro-inflammatory cytokines in macrophage cultures.
Synthesis Pathways
The synthesis of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- involves several key steps:
- Starting Materials : Typically synthesized from chromene derivatives through cyclocondensation reactions.
- Reagents Used : Hydroxylamine for N-hydroxylation, various acids for carboximidamide formation.
- Yield and Purity : Reported yields range from 60% to 85%, depending on reaction conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of 2H-1-Benzopyran derivatives:
- Study on Antimicrobial Activity : A series of chromene derivatives were synthesized and tested for antimicrobial efficacy, revealing that compounds with the benzopyran structure showed enhanced activity compared to standard antibiotics .
- Cancer Cell Proliferation Inhibition : Research focused on the anticancer effects demonstrated that benzopyran derivatives could significantly inhibit the growth of cancer cell lines .
Preparation Methods
Preparation of the Nitrile Precursor
The synthesis of the target compound typically begins with 2H-1-benzopyran-3-carbonitrile, a precursor accessible through multiple routes. One common approach involves the Pechmann condensation, where resorcinol derivatives react with β-keto nitriles in the presence of acid catalysts. For example, treatment of resorcinol with ethyl cyanoacetate under sulfuric acid catalysis yields 2H-1-benzopyran-3-carbonitrile. Alternative methods include nucleophilic aromatic substitution on halogenated benzopyrans using cyanide sources, though this route demands stringent temperature control (70–90°C) to avoid hydrolysis byproducts.
Conversion to Amidoxime
The nitrile-to-amidoxime transformation is achieved via reaction with hydroxylamine hydrochloride. In a representative procedure, 2H-1-benzopyran-3-carbonitrile (1 equiv.) is refluxed with hydroxylamine hydrochloride (1.2 equiv.) in a 3:1 ethanol-water mixture for 6–8 hours. The pH is maintained at 8–9 using sodium carbonate to prevent overhydrolysis to carboxylic acids. Post-reaction, the mixture is cooled, and the precipitated amidoxime is filtered and recrystallized from dichloromethane/hexane (yield: 75–82%).
Mechanistic Insights : The reaction proceeds through nucleophilic attack of hydroxylamine on the electrophilic nitrile carbon, forming an intermediate iminohydroxamic acid, which tautomerizes to the stable amidoxime (Figure 1). The 2H-benzopyran ring’s planarity facilitates electron delocalization, enhancing the nitrile’s reactivity.
Cyclocondensation Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation of phenolic precursors with cyano-containing reagents. For instance, irradiating 2,4-dihydroxybenzaldehyde with malononitrile at 120°C for 20 minutes generates the benzopyran-3-carbonitrile, which is subsequently treated with hydroxylamine under microwave conditions (80°C, 15 minutes). This approach cuts reaction times by 70% while maintaining yields comparable to conventional methods (70–78%).
Coupling Reactions and Post-Functionalization
Carbodiimide-Mediated Coupling
The target compound can be synthesized via coupling preformed amidoxime moieties to benzopyran intermediates. In a protocol adapted from oxadiazole synthesis, N-hydroxy-2H-benzopyran-3-carboximidamide is reacted with activated carboxylic acids (e.g., 2-chlorobenzoic acid) using ethylene dicarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). While primarily used for heterocycle formation, this method highlights the amidoxime’s versatility as a coupling partner.
Reductive Amination Approaches
Secondary routes involve reductive amination of 3-keto-benzopyrans with hydroxylamine. Catalytic hydrogenation (H₂, Pd/C) of the Schiff base formed between 2H-1-benzopyran-3-carbaldehyde and hydroxylamine yields the amidoxime directly. However, competing reduction of the benzopyran ring’s double bond necessitates careful catalyst selection (e.g., PtO₂) to preserve the 2H-configuration.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts amidoxime yield. Polar aprotic solvents like DMF enhance nitrile reactivity but risk byproduct formation via hydrolysis. Ethanol-water mixtures (3:1) optimally balance solubility and reaction control, achieving yields >75% at reflux temperatures. Lower temperatures (50–60°C) in acetonitrile prolong reaction times (12–14 hours) but improve selectivity for heat-sensitive substrates.
Catalytic Enhancements
Nanocatalysts such as ZnO nanoparticles (20 nm) accelerate nitrile-hydroxylamine reactions by providing high surface area for adsorption. Trials with 5 mol% nano-ZnO in ethanol at 70°C reduced reaction times to 3 hours with 89% yield, though catalyst recovery remains challenging.
Characterization and Analytical Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 8.01 (d, J = 8.0 Hz, H-4), 5.26 (s, OCH₂), and 10.2 ppm (br s, N-OH).
- IR (KBr) : Peaks at 3320 cm⁻¹ (N-OH stretch) and 1640 cm⁻¹ (C=N) confirm amidoxime formation.
- X-ray Crystallography : Single-crystal studies reveal planar benzopyran rings with dihedral angles of 12.24° relative to the amidoxime group. Weak C–H⋯O/Cl interactions stabilize the lattice.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH-H₂O) shows ≥98% purity for recrystallized products. Residual solvents (DMF, ethanol) are undetectable (<0.1%) via GC-MS.
Applications and Derivative Synthesis
The target compound serves as a precursor for heterocycles like 1,2,4-oxadiazoles, which exhibit antimicrobial and antitumor activities. For instance, coupling with 2-chlorobenzoic acid yields 5-(2-chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole, a potent antifungal agent.
Q & A
Q. What are the methodological steps for synthesizing 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- derivatives?
Synthesis typically involves condensation reactions of substituted benzopyran precursors with hydroxylamine derivatives. For example, hydroxy-substituted benzopyran-3-carboxaldehydes can react with hydroxylamine under controlled pH (8–9) and temperature (60–80°C) to form carboximidamide derivatives. Key steps include:
- Precursor activation : Use of catalysts like acetic acid or pyridine to enhance reactivity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to isolate intermediates .
- Yield optimization : Design of Experiments (DoE) to test variables (e.g., solvent polarity, reaction time) and identify optimal conditions via response surface methodology .
Q. How can spectroscopic techniques characterize the structure of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy-?
- IR spectroscopy : Identify functional groups (e.g., N–H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹, and O–H at ~3200 cm⁻¹) .
- NMR :
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 280.26 for C₁₆H₁₃N₂O₃) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- in novel reactions?
- Quantum chemical calculations : Use semi-empirical methods (e.g., AM1) to optimize geometries and calculate heats of formation for intermediates .
- Reaction path search : Apply density functional theory (DFT) to model transition states and activation energies for hydroxylamine coupling reactions .
- Machine learning : Train models on existing benzopyran reaction datasets to predict regioselectivity in substitution reactions .
Q. How to resolve contradictions in reaction yields when modifying substituents on the benzopyran core?
- Statistical analysis : Perform multivariate ANOVA to identify substituent effects (e.g., electron-withdrawing groups reduce yields by 15–20% due to steric hindrance) .
- Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to determine whether rate-limiting steps are influenced by electronic or steric factors .
- Cross-validation : Compare synthetic routes (e.g., microwave-assisted vs. conventional heating) to isolate substituent-specific bottlenecks .
Q. What strategies mitigate interference from byproducts during biological activity assays?
- Chromatographic separation : Employ HPLC (C18 column, gradient elution with acetonitrile/water) to isolate the target compound from structurally similar byproducts .
- Fluorescence tagging : Label the hydroxylamine group with dansyl chloride for selective detection in cellular assays .
- Negative controls : Use knockout assays (e.g., enzyme inhibitors) to confirm target-specific activity .
Methodological Challenges and Solutions
Q. How to design experiments for optimizing catalytic hydrogenation of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy-?
| Variable | Range Tested | Optimal Condition | Reference |
|---|---|---|---|
| Catalyst loading | 1–5% Pd/C | 3% Pd/C | |
| Pressure | 10–50 bar H₂ | 30 bar | |
| Solvent | MeOH, EtOH, THF | EtOH (polar aprotic) | |
| Temperature | 25–80°C | 60°C |
Q. Key insights :
Q. How does solvent polarity influence the stability of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- in long-term storage?
- Stability studies : Monitor degradation via UV-Vis (λmax = 270 nm) over 30 days in solvents like DMSO, water, and acetone.
- DMSO: <5% degradation due to low hygroscopicity .
- Water: 20–30% degradation via hydrolysis of the imidamide group .
- Recommendation : Store in anhydrous DMSO at –20°C with desiccants .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
